molecular formula C7H3Cl2F3O B1404609 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene CAS No. 1404193-69-6

1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene

Cat. No.: B1404609
CAS No.: 1404193-69-6
M. Wt: 231 g/mol
InChI Key: CGKUTBAKAUREBJ-UHFFFAOYSA-N
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Description

1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene is an organofluorine compound that contains both chlorine and fluorine atoms attached to a benzene ring

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium fluoride can yield difluorinated benzene derivatives .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene is unique due to the presence of both chlorine and difluoromethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and enhanced stability under various conditions .

Properties

IUPAC Name

1-chloro-4-[chloro(difluoro)methoxy]-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-5-2-1-4(3-6(5)10)13-7(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKUTBAKAUREBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Reactant of Route 2
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1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Reactant of Route 3
1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Reactant of Route 5
1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Reactant of Route 6
1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene

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